molecular formula C17H13Cl2N3O2 B12667570 1-Propanone, 1,2-bis(4-chlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)- CAS No. 107741-23-1

1-Propanone, 1,2-bis(4-chlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)-

Cat. No.: B12667570
CAS No.: 107741-23-1
M. Wt: 362.2 g/mol
InChI Key: BYNQSWQNNJNNDS-UHFFFAOYSA-N
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Description

1-Propanone, 1,2-bis(4-chlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)- is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propanone, 1,2-bis(4-chlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)- typically involves the following steps:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.

    Introduction of the chlorophenyl groups: This step often involves the use of chlorobenzene derivatives in a substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-Propanone, 1,2-bis(4-chlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

1-Propanone, 1,2-bis(4-chlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)- has several scientific research applications, including:

    Medicinal Chemistry: Used in the development of antifungal and antibacterial agents.

    Biological Studies: Investigated for its potential effects on various biological pathways.

    Industrial Applications: Utilized in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 1-Propanone, 1,2-bis(4-chlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring is known to inhibit certain enzymes, leading to the disruption of biological processes in microorganisms.

Comparison with Similar Compounds

Similar Compounds

  • 1-Propanone, 1,2-bis(4-fluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)
  • 1-Propanone, 1,2-bis(4-bromophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)

Uniqueness

1-Propanone, 1,2-bis(4-chlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)- is unique due to the presence of chlorophenyl groups, which can enhance its biological activity and specificity compared to other similar compounds.

Properties

CAS No.

107741-23-1

Molecular Formula

C17H13Cl2N3O2

Molecular Weight

362.2 g/mol

IUPAC Name

1,2-bis(4-chlorophenyl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propan-1-one

InChI

InChI=1S/C17H13Cl2N3O2/c18-14-5-1-12(2-6-14)16(23)17(24,9-22-11-20-10-21-22)13-3-7-15(19)8-4-13/h1-8,10-11,24H,9H2

InChI Key

BYNQSWQNNJNNDS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C(CN2C=NC=N2)(C3=CC=C(C=C3)Cl)O)Cl

Origin of Product

United States

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